molecular formula C33H32Cl2N2O3 B11100603 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11100603
M. Wt: 575.5 g/mol
InChI Key: XBJMBOFTFMZTME-UHFFFAOYSA-N
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Description

The compound 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazole ring with a xanthene core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps, starting with the preparation of the pyrazole ring and the xanthene core separately. The xanthene core is prepared through a Friedel-Crafts alkylation reaction involving a suitable xanthene precursor . The final step involves coupling the pyrazole ring with the xanthene core under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .

Scientific Research Applications

9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: stands out due to its unique combination of a pyrazole ring and a xanthene core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C33H32Cl2N2O3

Molecular Weight

575.5 g/mol

IUPAC Name

9-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C33H32Cl2N2O3/c1-32(2)13-24(38)29-26(15-32)40-27-16-33(3,4)14-25(39)30(27)28(29)22-18-37(17-20-10-11-21(34)12-23(20)35)36-31(22)19-8-6-5-7-9-19/h5-12,18,28H,13-17H2,1-4H3

InChI Key

XBJMBOFTFMZTME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=C(C=C6)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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